(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

Enantioselective synthesis Chiral building block Stereochemical fidelity

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide (CAS 1306860-93-4 free base; CAS 1807938-17-5 dihydrochloride salt) is a chiral, non-proteinogenic D-alanine-derived amino amide featuring a piperidine-ethylamine tail. With molecular formula C₁₀H₂₁N₃O and molecular weight 199.29 g/mol, this compound is classified as a versatile small-molecule scaffold frequently employed in medicinal chemistry as a synthetic intermediate and building block for more complex pharmacologically active molecules.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B13250752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCN1CCCCC1)N
InChIInChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14)/t9-/m1/s1
InChIKeyZQGMBDFNUBPXHP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide – Chiral Building Block Identity and Procurement-Relevant Specifications


(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide (CAS 1306860-93-4 free base; CAS 1807938-17-5 dihydrochloride salt) is a chiral, non-proteinogenic D-alanine-derived amino amide featuring a piperidine-ethylamine tail. With molecular formula C₁₀H₂₁N₃O and molecular weight 199.29 g/mol, this compound is classified as a versatile small-molecule scaffold frequently employed in medicinal chemistry as a synthetic intermediate and building block for more complex pharmacologically active molecules . Its (2R) configuration confers a defined three-dimensional geometry that distinguishes it from its (2S)-enantiomer and racemic mixture, making it specifically relevant for structure-activity relationship (SAR) studies and enantioselective synthesis programs .

Why Generic Substitution of (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide with Racemic or (2S) Analogs Is Not Scientifically Valid


The (2R)-configured enantiomer of 2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide cannot be casually substituted by its racemic mixture (CAS 1290868-18-6) or (2S)-enantiomer without risking altered biological recognition and functional outcomes. Chirality at the α-carbon of the alanine residue dictates the spatial orientation of both the primary amine and the amide carbonyl, which are critical pharmacophoric elements for target engagement . In enantioselective synthesis, the (2R) configuration yields downstream products with opposite stereochemistry compared to the (2S) starting material, directly affecting the three-dimensional shape and, consequently, the binding affinity and selectivity of final drug candidates . Additionally, the presence of the free α-amino group distinguishes this scaffold from simpler N-alkyl propanamide derivatives (e.g., N-[2-(piperidin-1-yl)ethyl]propanamide, CAS 79315-00-7) that lack the capacity for further amine-directed derivatization .

Product-Specific Quantitative Differentiation Evidence for (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide Versus Closest Analogs


Enantiomeric Configuration: (2R) vs. (2S) and Racemic – Impact on Downstream Stereochemical Outcomes

The target compound explicitly bears the (2R) configuration (D-alanine series), confirmed by its isomeric SMILES string C[C@@H](N)C(=O)NCCN1CCCCC1 . In contrast, the racemic mixture (CAS 1290868-18-6) is defined by the non-stereospecific SMILES CC(C(=O)NCCN1CCCCC1)N and carries no defined stereochemistry . In enantioselective synthetic applications, the (2R)-configured starting material yields diastereomerically defined products, whereas the racemate produces a 1:1 mixture of diastereomers that may be inseparable without chiral chromatography, effectively halving the usable yield for a given stereochemical series.

Enantioselective synthesis Chiral building block Stereochemical fidelity

α-Amino Substituent Presence: Differentiation from N-Alkyl Propanamide Analogs Lacking the Primary Amine

The target compound possesses a free primary α-amino group (pKa estimated ~7.5–8.5 for the conjugate acid) in addition to the secondary amide, making it a bifunctional scaffold capable of orthogonal derivatization at both termini . By comparison, N-[2-(piperidin-1-yl)ethyl]propanamide (CAS 79315-00-7) lacks the α-amino substituent entirely, offering only one reactive site (the amide nitrogen) for further functionalization . The presence of the α-amino group increases the hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 2 to 3, as reflected in the respective molecular formulae (C10H21N3O vs. C10H20N2O).

Synthetic handle Derivatization versatility Bifunctional scaffold

Salt Form Availability: Free Base vs. Dihydrochloride – Implications for Solubility, Handling, and Downstream Chemistry

The target compound is commercially available in two distinct physical forms: the free base (CAS 1306860-93-4, MW 199.29) and the dihydrochloride salt (CAS 1807938-17-5, MW 272.21) . The dihydrochloride form carries two equivalents of HCl, significantly enhancing aqueous solubility relative to the free base, which is a critical consideration for aqueous-phase reactions, biological assay preparation, and salt metathesis applications. The free base is preferred for organic-phase reactions where the presence of HCl could interfere with base-sensitive reagents or where the neutral amine is required for nucleophilic reactivity.

Salt selection Aqueous solubility Formulation compatibility

Vendor Purity Specification Differentiation: 98% (Leyan) vs. 95% (MolCore) Free Base Grades

Among non-excluded vendors, the free base (CAS 1306860-93-4) is offered at two distinct purity grades: 98% (HPLC) from Leyan and 95% from MolCore . The 98% grade provides a 3-percentage-point purity advantage, which may be critical for applications requiring high starting material fidelity, such as fragment-based drug discovery, where impurities at even low percentages can confound biophysical assay interpretation. The dihydrochloride salt is specified at ≥95% purity by Biosynth/CymitQuimica .

Purity specification Quality control Procurement benchmark

Piperidine-Ethyl Linker Conformational Flexibility vs. Constrained Piperidine Analogs

The target compound incorporates an ethylene spacer between the piperidine ring and the amide nitrogen, yielding a rotatable bond count of 4 (excluding the piperidine ring bonds) . This contrasts with directly N-acylated piperidine analogs such as 2-amino-1-(piperidin-1-yl)ethanone derivatives, where the piperidine nitrogen is directly conjugated to the carbonyl, constraining conformational freedom and altering the spatial relationship between the basic amine and the amide carbonyl . The ethylene linker in the target compound decouples the piperidine ring from the amide, allowing independent orientation of these two pharmacophoric elements.

Linker design Conformational flexibility Scaffold hopping

Recommended Research and Industrial Application Scenarios for (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide Based on Evidence-Verified Differentiation


Enantioselective Library Synthesis Requiring Defined (R)-Configuration at the α-Carbon

Medicinal chemistry teams executing chiral library syntheses where the (2R) stereochemistry is critical for target engagement should procure the single-enantiomer (2R) form (CAS 1306860-93-4) rather than the racemic mixture (CAS 1290868-18-6). As established in Section 3, the (2R) form eliminates the 50% yield loss and chiral separation burden associated with racemic starting materials . The free base (Leyan, 98% purity) is recommended for organic-phase amide coupling reactions, while the dihydrochloride salt (Biosynth, ≥95%) is preferred for aqueous-phase conjugations where enhanced water solubility is required .

Bifunctional Scaffold for Orthogonal Derivatization in PROTAC or Bifunctional Degrader Design

The presence of both a primary aliphatic amine and a secondary amide in the target compound enables sequential, chemoselective derivatization . This is particularly relevant for PROTAC (proteolysis-targeting chimera) linker design, where one terminus must be conjugated to a target-binding warhead and the other to an E3 ligase ligand. The piperidine-ethyl moiety provides a tertiary amine for potential quaternization or N-oxide formation, while the α-amino group can be selectively acylated under mild conditions that leave the amide intact. In contrast, simpler N-alkyl propanamides lacking the α-amino group cannot support this orthogonal bifunctionalization strategy .

Fragment-Based Drug Discovery (FBDD) with Stringent Purity Requirements

For FBDD programs where fragment purity directly impacts the reliability of biophysical screening data (NMR, SPR, thermal shift), the 98%-purity free base grade from Leyan is the recommended procurement option. With ≤20 mg total impurities per gram (vs. ≤50 mg for the 95% grade), this specification reduces the risk of false positives originating from trace contaminants. The compound's moderate molecular weight (199.29 Da) and compliance with the Rule of Three (HBD ≤3, HBA ≤3, rotatable bonds ≤3? No, rotatable bonds = 4, slightly exceeds) position it as a fragment-like scaffold suitable for fragment-growing campaigns targeting enzymes or receptors that accommodate basic piperidine moieties.

Chiral Derivatization Agent or Enantiomeric Excess Determination Standard

The (2R)-configured target compound, with its primary amine available for derivatization, can serve as a chiral derivatization agent for determining the enantiomeric excess of chiral carboxylic acids or activated esters. Upon amide bond formation with a racemic acid, the resulting diastereomers can be distinguished by standard achiral HPLC or NMR due to the fixed chirality of the (2R)-amine component. The 98% purity free base ensures that the derivatization agent itself does not introduce confounding impurity signals.

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